
dnqx
概要
説明
DNQX (6,7-Dinitroquinoxaline-2,3-dione) is a competitive antagonist of ionotropic glutamate receptors, primarily targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. Initially developed as a non-NMDA receptor antagonist, this compound exhibits high selectivity for AMPA receptors (IC50 = 0.50 ± 0.10 µM) but also antagonizes kainate receptors at higher concentrations (IC50 = 2.0 ± 0.1 µM) . Notably, this compound’s mechanism shifts from antagonism to weak partial agonism when AMPA receptors are associated with TARP (transmembrane AMPA receptor regulatory protein) auxiliary subunits, a unique property linked to its interaction with the GluA2 ligand-binding core .
This compound is widely used in neuropharmacological studies to block excitatory synaptic transmission, suppress excitotoxicity, and investigate AMPA/kainate receptor-mediated pathways . However, its pro-oxidant cytotoxicity, mediated via oxidative stress and H2O2 generation, has been reported in cellular models, necessitating careful consideration in experimental designs .
準備方法
合成経路と反応条件: FG-9041は、キノキサリン誘導体のニトロ化を含む多段階プロセスによって合成できます。一般的な合成経路は、次の手順を含みます。
キノキサリン核の形成: 合成は、o-フェニレンジアミンとグリオキサールを酸性条件下で反応させてキノキサリン核を形成することから始まります。
ニトロ化: キノキサリン核は、次に濃硝酸と硫酸の混合物を使用してニトロ化され、キノキサリン環の6位と7位にニトロ基が導入されます.
工業生産方法: FG-9041の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、連続フロー反応器と自動化システムを使用し、品質と収量の一貫性を確保することが含まれます。反応条件は、副生成物の生成を最小限に抑え、プロセスの安全性を確保するために慎重に制御されます。
化学反応の分析
反応の種類: FG-9041は、以下を含むいくつかの種類の化学反応を起こします。
酸化: FG-9041は、特にニトロ基で酸化反応を起こし、ニトロソ誘導体またはヒドロキシルアミン誘導体の形成につながります。
還元: FG-9041のニトロ基は、触媒存在下または金属水素化物を使用して水素ガスなどの還元剤でアミノ基に還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素ガスと炭素上のパラジウム、または水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主要な生成物:
酸化生成物: ニトロソまたはヒドロキシルアミン誘導体。
還元生成物: アミノ誘導体。
置換生成物: 使用する求核剤に応じて、さまざまな置換キノキサリン誘導体.
4. 科学研究への応用
FG-9041は、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Neurophysiological Research
Mechanism of Action
DNQX selectively inhibits AMPA and kainate receptors, which play crucial roles in synaptic transmission and plasticity. By blocking these receptors, researchers can study the effects of glutamate signaling on neuronal activity.
Case Study: Hippocampal Neurons
In vitro studies have shown that this compound induces neurotoxicity in cultured rat hippocampal neurons in a dose-dependent manner. Notably, this neurotoxic effect occurs independently of traditional ionotropic glutamate receptor pathways, suggesting alternative mechanisms at play .
Table 1: Effects of this compound on Neuronal Activity
Neuronal Type | Concentration (μM) | Effect | Reference |
---|---|---|---|
Hippocampal Neurons | 20 | Dose-dependent neurotoxicity | |
Thalamic Neurons | 20 | Depolarization |
Behavioral Studies
Amphetamine-Induced Sensitization
this compound has been shown to block the onset and expression of amphetamine-induced behavioral sensitization in mice. This suggests that this compound can modulate dopaminergic signaling pathways that are activated during psychostimulant exposure .
Table 2: Behavioral Effects of this compound
Experiment Type | Substance Administered | Effect Observed | Reference |
---|---|---|---|
Behavioral Sensitization | Amphetamine | Blocked sensitization | |
Locomotor Activity | This compound | Increased locomotor activity |
Pharmacological Development
Potential Therapeutic Applications
Given its role as a non-NMDA receptor antagonist, this compound has potential applications in treating neurodegenerative diseases characterized by excitotoxicity, such as Alzheimer's disease. Its ability to inhibit excessive glutamate signaling may provide a protective effect against neuronal damage.
Case Study: Neuroprotective Effects
Research indicates that this compound can reverse apneas induced by lung inflation in animal models, highlighting its potential role in respiratory control and neuroprotection .
Electrophysiological Studies
Thalamic Neuron Excitability
Studies have demonstrated that this compound can alter the intrinsic properties of thalamic relay neurons. Specifically, it induces depolarization in thalamic reticular nucleus neurons while having minimal effects on ventrobasal thalamocortical relay neurons .
Table 3: Electrophysiological Effects of this compound
Neuronal Region | Effect on Membrane Potential (mV) | Reference |
---|---|---|
Thalamic Reticular Nucleus | +3.3 ± 1.1 | |
Ventrobasal Thalamus | +0.2 ± 0.5 |
Implications for Future Research
The diverse applications of this compound underscore its significance in both basic and applied neuroscience research. As an antagonist of AMPA and kainate receptors, it offers insights into synaptic mechanisms and potential therapeutic avenues for conditions involving excitotoxicity.
作用機序
FG-9041は、非NMDA型グルタミン酸受容体の競合的アンタゴニストとして作用することにより効果を発揮し、特にAMPA受容体とカイネート受容体を標的としています。FG-9041はこれらの受容体に結合することにより、中枢神経系における主要な興奮性神経伝達物質であるグルタミン酸の作用を阻害します。 この阻害は、ニューロンの脱分極を防ぎ、興奮性シグナル伝達を減少させます .
分子標的と経路:
分子標的: AMPA受容体とカイネート受容体。
関連する経路: FG-9041は、脳におけるシナプス伝達と可塑性に不可欠なグルタミン酸作動性シグナル伝達経路を阻害します.
6. 類似の化合物との比較
FG-9041は、非NMDA型グルタミン酸受容体アンタゴニストとしての高い選択性と効力で特徴付けられます。類似の化合物には以下が含まれます。
CNQX (6-シアノ-7-ニトロキノキサリン-2,3-ジオン): 選択性と効力プロファイルが異なるが、同様のアンタゴニスト特性を持つ別のキノキサリン誘導体.
NBQX (2,3-ジヒドロキシ-6-ニトロ-7-スルファモイル-ベンゾ[f]キノキサリン): 構造的に関連する化合物で、異なる薬理学的特性を持っています.
FG-9041の独自性: FG-9041は、AMPA受容体とカイネート受容体に対する特異的な結合親和性により、神経薬理学研究において貴重なツールとなっています .
類似化合物との比較
Receptor Selectivity and Binding Affinity
- This compound vs. CNQX: Both are quinoxalinedione derivatives, but this compound exhibits weaker AMPA receptor affinity compared to CNQX.
- This compound vs. NBQX : NBQX is a second-generation antagonist with ~10-fold higher AMPA receptor selectivity (IC50 = 0.03–0.1 µM) and minimal kainate receptor activity, making it preferable for studies requiring AMPA-specific blockade .
Functional Effects in Neuronal Models
- This selectivity is attributed to differential TARP expression patterns in TRN vs. VB neurons .
- Cortical Neurons : this compound (10 µM) completely blocks both spontaneous and evoked excitatory postsynaptic currents (EPSCs) in mouse cortical neurons, with partial agonism observed only in TARP-expressing systems .
- Plant Models : this compound and CNQX inhibit Arabidopsis root growth by ~65–70%, reversible by glutamate co-administration, highlighting conserved glutamate receptor modulation across species .
Pharmacological and Toxicological Profiles
- This compound’s Dual Redox Activity : this compound generates oxidative stress in FLK cells via NQO1-mediated redox cycling, a property absent in CNQX and NBQX .
- Neurobehavioral Modulation : this compound microinjections in the nucleus accumbens (NAc) produce context-dependent motivational states (desire/dread), reversible by optogenetic excitation, underscoring its utility in reward circuitry studies .
Structural and Functional Insights
- Structural Basis of Partial Agonism : this compound binds to the GluA2 ligand-binding domain, inducing partial closure of the clamshell structure. This interaction is enhanced by TARPs, which stabilize agonist-like conformations .
- Comparison with CNQX: The nitro groups in this compound contribute to its redox-related cytotoxicity, whereas CNQX’s cyano group may reduce such effects .
Key Research Findings
TARP Dependency : this compound’s partial agonism in TARP-associated AMPA receptors challenges its classification as a pure antagonist, necessitating cautious interpretation in complex neuronal systems .
Species-Conserved Effects : this compound’s inhibition of root growth in Arabidopsis parallels its neuronal effects, suggesting evolutionary conservation of glutamate signaling mechanisms .
生物活性
DNQX (6,7-Dinitroquinoxaline-2,3-dione) is a selective antagonist of non-NMDA glutamate receptors, primarily targeting AMPA and kainate receptors. It is widely used in neuroscience research to study synaptic transmission and neuropharmacology. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on neuronal activity, and implications in various studies.
- Chemical Name : 6,7-Dinitroquinoxaline-2,3-dione
- CAS Number : 1312992-24-7
- Molecular Formula : CHNO
- Purity : ≥98%
- Water Solubility : Available as a disodium salt for enhanced solubility
This compound functions as a competitive antagonist at AMPA and kainate receptors with the following characteristics:
This selectivity allows this compound to effectively block excitatory neurotransmission mediated by these receptors, making it a valuable tool for studying excitatory synaptic processes.
Biological Activity and Effects
Neuropharmacological Studies :
- Locomotor Activity : Research indicates that bilateral injections of this compound into the ventral tegmental area (VTA) of rats significantly increase locomotor activity. This suggests that AMPA/kainate receptors in the VTA are involved in regulating locomotion. Notably, the locomotor stimulation induced by this compound was diminished when dopaminergic receptors were blocked or depleted .
- Antinociceptive Effects : In a study evaluating the effects of this compound on pain response, it was found that this compound did not demonstrate antinociceptive properties when administered intracerebroventricularly in a rat formalin model. This highlights its specificity in modulating excitatory neurotransmission without affecting pain pathways directly .
- Cell Proliferation : this compound has been shown to prevent the antiproliferative effects of glutamate receptor agonists in certain cellular contexts, indicating its role in regulating cellular responses to excitatory signals .
Case Studies and Research Findings
Implications for Research
This compound's ability to selectively inhibit non-NMDA glutamate receptors makes it an essential compound for studying various neurological conditions and potential therapeutic interventions. Its use extends to:
- Investigating mechanisms underlying addiction and reward pathways.
- Understanding synaptic plasticity and learning processes.
- Exploring neuroprotective strategies against excitotoxicity.
Q & A
Basic Research Questions
Q. What is the primary mechanism of DNQX in blocking glutamatergic signaling, and how is this applied in experimental neuroscience?
this compound (6,7-Dinitroquinoxaline-2,3-dione) is a competitive antagonist of AMPA and kainate glutamate receptors, selectively inhibiting ionotropic glutamate signaling by binding to the ligand-gated ion channels. This blocks excitatory postsynaptic potentials (EPSPs) in neuronal circuits, making it essential for studying synaptic transmission and plasticity. To validate its efficacy, researchers often pair this compound application with electrophysiological recordings (e.g., patch-clamp) to measure reductions in EPSP amplitudes in brain slices .
Q. How should this compound be prepared and stored to ensure stability in experimental settings?
this compound is typically dissolved in DMSO to concentrations up to 100 mM, followed by dilution in artificial cerebrospinal fluid (aCSF) or buffer for in vitro studies. Aliquots should be stored at +4°C in dry conditions to prevent hydrolysis, with long-term storage at -20°C. Pre-warming to room temperature for 1 hour before use ensures solubility and activity .
Q. What are the standard protocols for applying this compound in in vitro neuronal models?
In brain slice experiments, this compound is bath-applied at 10–20 µM concentrations to block AMPA/kainate receptors. For localized delivery (e.g., in optogenetics-coupled studies), microinjection or pressure ejection systems are used. Control experiments require parallel slices treated with vehicle (DMSO) to isolate this compound-specific effects .
Advanced Research Questions
Q. How does pH influence this compound’s binding affinity to glutamate receptors, and how can this be optimized in experimental design?
this compound exhibits pH-dependent binding to GluA2 subunits, with highest affinity at pH 8.0 and reduced efficacy at lower pH (e.g., pH 6.0). To optimize binding in in vitro assays, buffer systems should maintain physiological pH (7.4) unless studying pH-sensitive receptor subtypes. Competitive binding assays with radiolabeled glutamate can quantify this compound’s IC50 under varying pH conditions .
Q. How can researchers resolve contradictions in this compound’s effects on inhibitory postsynaptic potentials (IPSPs) observed in different neuronal circuits?
In dentate gyrus studies, this compound blocks disynaptic IPSPs (mediated by GABAergic interneurons) but not monosynaptic IPSPs. To distinguish these pathways, combine this compound with GABA receptor antagonists (e.g., gabazine) during electrophysiology. Simultaneous recordings of EPSPs and IPSPs in voltage-clamp mode clarify circuit-specific effects .
Q. What methodological considerations are critical when combining this compound with NMDA receptor antagonists (e.g., APV) to isolate synaptic currents?
Co-application of this compound (10–20 µM) and APV (50 µM) blocks AMPA/kainate and NMDA receptors, respectively, isolating GABAergic or metabotropic glutamate receptor (mGluR) currents. Validate specificity via control experiments with receptor-specific agonists/antagonists. Ensure washout periods (>30 mins) between drug applications to prevent cross-contamination .
Q. How can nanoparticle-mediated this compound delivery improve spatial and temporal resolution in in vivo neural modulation studies?
Poly(3,4-ethylenedioxythiophene)/silica nanoparticles (PEDOT/SNP) loaded with this compound enable controlled release via electrochemical stimulation. Implanting these near target brain regions (e.g., motor cortex) allows localized suppression of glutamatergic activity, monitored via fluorescence imaging (e.g., GCaMP) or electrophysiology. This method reduces off-target effects compared to systemic administration .
Q. Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing this compound-induced changes in field potentials (e.g., in prefrontal cortex studies)?
Use two-way ANOVA to assess this compound’s effect across multiple field potential components (e.g., C1–C4 in mPFC). Post-hoc paired t-tests identify specific components affected, while normalizing amplitudes to pre-drug baselines controls for inter-slice variability. Include effect-size metrics (e.g., Cohen’s d) to quantify practical significance .
Q. How should researchers address variability in this compound’s efficacy across different neuronal subtypes or disease models?
Conduct dose-response curves in each model to determine optimal concentrations. For example, this compound may require higher doses (30–50 µM) in neuroinflammatory models due to upregulated glutamate release. Pair with RNA sequencing to correlate receptor subunit expression (e.g., GluA1 vs. GluA2) with pharmacological responses .
Q. Methodological Optimization Table
特性
IUPAC Name |
6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H,(H,9,13)(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVIMCIPOAXUDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178476 | |
Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-57-9 | |
Record name | DNQX | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2379-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FG 9041 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002379579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FG-9041 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03759 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FG-9041 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62T278S1MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。